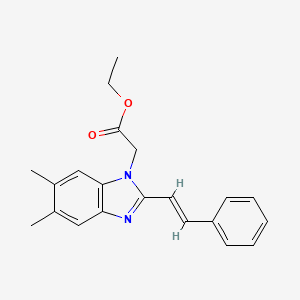

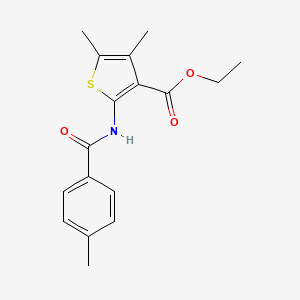

![molecular formula C11H8N4O B2598182 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1823542-31-9](/img/structure/B2598182.png)

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated it for antihypertensive potential in rats . Another study proposed a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . A study on a similar compound, [CuBr2(C14H11BrN4O)2], revealed that the Cu II ion is located on an inversion centre and is coordinated by two ketonic O atoms, two N atoms, and two Br atoms, forming a distorted octahedral coordination environment .Chemical Reactions Analysis

Imidazole-containing compounds are known to show a broad range of chemical reactions. For instance, they can act as corrosion inhibitors, as demonstrated by a study on 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (OPIP) .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The IR spectrum of a similar compound showed strong, sharp peaks at 1238 cm−1 (–C=S of thiocarbonyl ring) and 1726 cm−1 (–CO of coumarin ring) .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- A method using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a new reagent for the synthesis of pyrimidone and pyrimidine derivatives, including benzo[4,5]imidazo[1,2-a]pyrimidine, has been described as efficient and convenient (Rao et al., 2011).

- The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water, highlighting an environmentally friendly approach, has been developed (Liu, Lei, & Hu, 2012).

Biological Activities

- New derivatives of benzimidazole condensed ring systems have been synthesized, showing a variable degree of antineoplastic activity against some cell lines, indicating their potential in cancer research (Abdel-Hafez, 2007).

- Synthesis of novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives has shown potent antimicrobial activity, suggesting their use as antimicrobial agents (Prasoona, Kishore, & Brahmeshwari, 2020).

Potential Applications

- Copper oxide nanoparticle catalyzed synthesis of imidazo[1,2-a]pyrimidine derivatives has been investigated, revealing their optical properties and the potential as a selective fluorescent sensor towards zinc ion, indicating their utility in environmental monitoring and material science (Rawat & Rawat, 2018).

Wirkmechanismus

The mechanism of action of imidazole-containing compounds can vary depending on their structure and the specific biological activity they exhibit. For instance, some derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Zukünftige Richtungen

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one” and similar compounds in various medical applications.

Eigenschaften

IUPAC Name |

3-pyrimidin-2-yl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-14-8-4-1-2-5-9(8)15(11)10-12-6-3-7-13-10/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOYFEACNUECPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823542-31-9 |

Source

|

| Record name | 1-(pyrimidin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

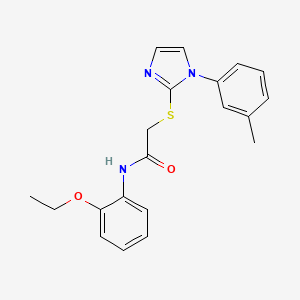

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)

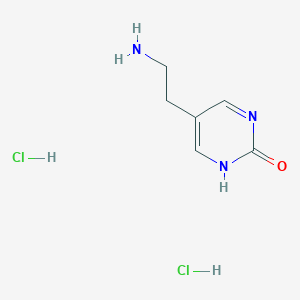

![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)

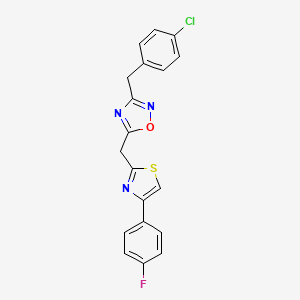

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2598122.png)